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molecular formula C6H7NO4S2 B1583287 Methyl 3-sulfamoylthiophene-2-carboxylate CAS No. 59337-93-8

Methyl 3-sulfamoylthiophene-2-carboxylate

Cat. No. B1583287
M. Wt: 221.3 g/mol
InChI Key: PMXNPOJHBQDJKS-UHFFFAOYSA-N
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Patent
US04028373

Procedure details

43.5 g (0.181 mole) of methyl 3-chlorosulfonylthiophene-2-carboxylate (VIII) is dissolved in 450 ml of absolute chloroform; ammonia is passed in at room temperature until the mixture has an alkaline reaction. After stirring the solution for a further 3 hours at room temperature (care being taken to keep the solution alkaline) it is extracted with water and the organic phase is dried and evaporated. The crystalline residue may be recrystallized from ethanol; however, for further reaction digestion with ether is sufficient.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:9]=[CH:8][S:7][C:6]=1[C:10]([O:12][CH3:13])=[O:11])(=[O:4])=[O:3].[NH3:14]>C(Cl)(Cl)Cl>[S:2]([C:5]1[CH:9]=[CH:8][S:7][C:6]=1[C:10]([O:12][CH3:13])=[O:11])(=[O:4])(=[O:3])[NH2:14]

Inputs

Step One
Name
Quantity
43.5 g
Type
reactant
Smiles
ClS(=O)(=O)C1=C(SC=C1)C(=O)OC
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the solution for a further 3 hours at room temperature (care
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is passed in at room temperature until the mixture
CUSTOM
Type
CUSTOM
Details
an alkaline reaction
EXTRACTION
Type
EXTRACTION
Details
is extracted with water
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crystalline residue may be recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
S(N)(=O)(=O)C1=C(SC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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